Lipophilicity (XLogP3-AA) Differentiation: Cycloheptene vs. Cyclopentene Scaffold
The cycloheptene derivative exhibits an XLogP3-AA value of 3.9, which is 1.1 log units higher than the cyclopentene analog (XLogP3-AA 2.8), representing a ~12-fold increase in predicted octanol-water partition coefficient [1]. This differential is directly relevant for applications where membrane permeability or hydrophobic partitioning is critical.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 |
| Comparator Or Baseline | 2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid: XLogP3-AA = 2.8 |
| Quantified Difference | Δ = +1.1 log units (~12-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 1.1 log unit increase in XLogP3 predicts significantly higher membrane permeability, which may favor the cycloheptene scaffold in cell-based assays or bioactive molecule design where intracellular target engagement is required.
- [1] PubChem Compound Summaries: CID 3853690 (cycloheptene, XLogP3-AA = 3.9); CID 4986655 (cyclopentene, XLogP3-AA = 2.8). https://pubchem.ncbi.nlm.nih.gov/ View Source
